Positional Specificity in Squalene Epoxidase Inhibition
Patent JPH08259541A explicitly claims derivatives of 3-benzyloxybenzylamine as squalene epoxidase inhibitors for antihyperlipidemic applications [1]. The specific 3-substitution pattern is required for activity; the 4-substituted isomer (4-benzyloxybenzylamine, CAS 22171-15-9) is known primarily as a linker in solid-phase peptide synthesis and a tyrosinase inhibitor, not as a squalene epoxidase inhibitor . This functional divergence demonstrates that the substitution position is not interchangeable for this target.
| Evidence Dimension | Patent claim specificity for squalene epoxidase inhibition |
|---|---|
| Target Compound Data | 3-Benzyloxybenzylamine derivatives are explicitly claimed as squalene epoxidase inhibitors in patent JPH08259541A |
| Comparator Or Baseline | 4-Benzyloxybenzylamine (CAS 22171-15-9); used predominantly as a solid-phase peptide synthesis linker and tyrosinase inhibitor, not claimed for squalene epoxidase |
| Quantified Difference | Functional divergence; 4-isomer not active against squalene epoxidase in same context |
| Conditions | Patent analysis; functional annotation across chemical databases |
Why This Matters
For researchers developing squalene epoxidase inhibitors for hypercholesterolemia, only the 3-substituted isomer provides the required activity; the 4-isomer is functionally irrelevant for this target.
- [1] Horie, M. Patent JPH08259541A (Example: (E)-N-(6,6-Dimethyl-2-hepten-1-yl)-3-benzyloxybenzylamine). Use: Squalene epoxidase inhibiting agent. View Source
